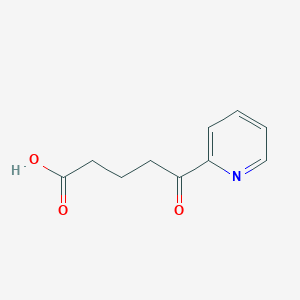
5-Oxo-5-pyridin-2-ylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-pyridin-2-ylpentanoic acid: is a versatile chemical compound widely used in scientific research. It exhibits remarkable properties that make it indispensable for studying various biological processes and developing innovative drug therapies. This compound is characterized by the presence of a pyridine ring attached to a pentanoic acid chain with a ketone group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-pyridin-2-ylpentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid precursors. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of mechanochemically activated magnesium metal for direct C-4-H alkylation of pyridines with alkyl halides . The process is operationally simple and offers excellent regioselectivity and substrate scope.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5-pyridin-2-ylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 5-hydroxy-5-pyridin-2-ylpentanoic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Oxo-5-pyridin-2-ylpentanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of bioactive molecules for therapeutic applications.
Medicine: It is investigated for its role in modulating biological pathways and as a lead compound for designing new drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5-pyridin-2-ylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. It also interacts with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in medicinal chemistry.
Indole derivatives: Indole compounds have a similar aromatic ring structure and exhibit diverse biological activities.
Piperidine derivatives: Piperidine-containing compounds are important in drug design and have various pharmacological applications.
Uniqueness: 5-Oxo-5-pyridin-2-ylpentanoic acid is unique due to its specific structural features, including the pyridine ring and the ketone group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-oxo-5-pyridin-2-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(5-3-6-10(13)14)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQLTGFABOREH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375085 |
Source


|
| Record name | 5-oxo-5-pyridin-2-ylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-84-9 |
Source


|
| Record name | 5-oxo-5-pyridin-2-ylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
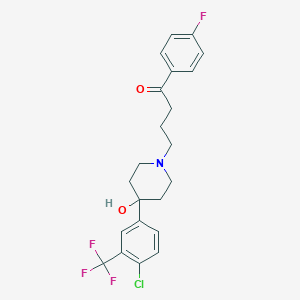

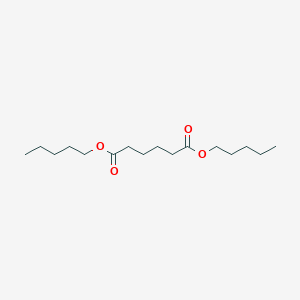
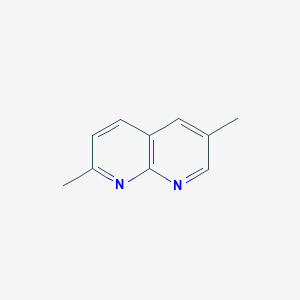
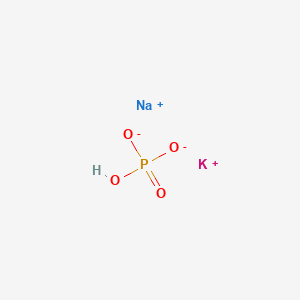
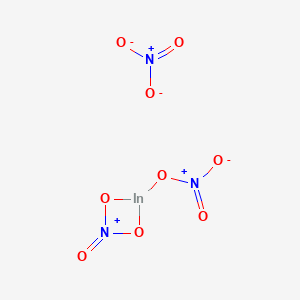
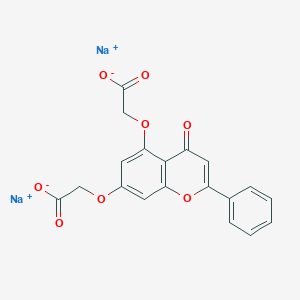
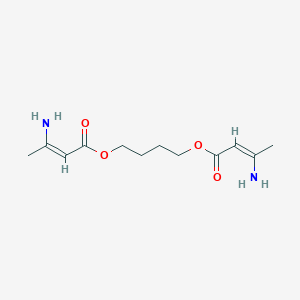
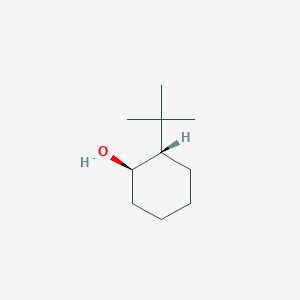
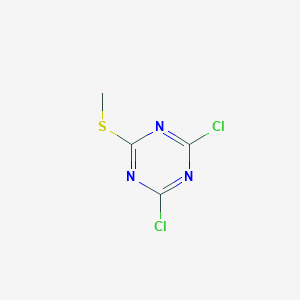

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)


